![molecular formula C19H18N4O2S B14152466 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline CAS No. 6196-75-4](/img/structure/B14152466.png)
8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Thiol-Ene Reactions: The thioether linkage in the compound can undergo thiol-ene reactions, which are useful for polymerization and material science applications.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.
Thiol-Ene Reactions: Thiols and UV light are typically employed.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Quinoline Derivatives: Resulting from substitution reactions.
Polymers: Produced through thiol-ene polymerization.
科学的研究の応用
8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.
類似化合物との比較
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperaquine: An antimalarial agent with a similar piperazine moiety.
Uniqueness: 8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline stands out due to its unique combination of a quinoline core, nitro group, and piperazine moiety, which imparts distinct chemical and biological properties .
特性
CAS番号 |
6196-75-4 |
|---|---|
分子式 |
C19H18N4O2S |
分子量 |
366.4 g/mol |
IUPAC名 |
8-(2-nitro-5-piperazin-1-ylphenyl)sulfanylquinoline |
InChI |
InChI=1S/C19H18N4O2S/c24-23(25)16-7-6-15(22-11-9-20-10-12-22)13-18(16)26-17-5-1-3-14-4-2-8-21-19(14)17/h1-8,13,20H,9-12H2 |
InChIキー |
VWXKGDSFQKTRHI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


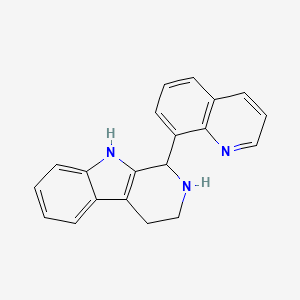
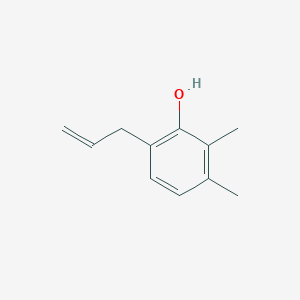
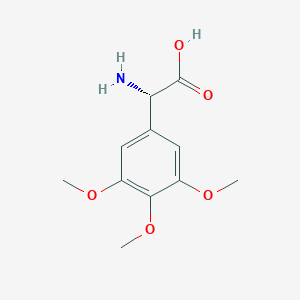
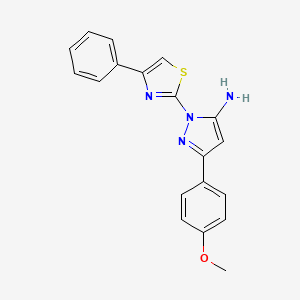

![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
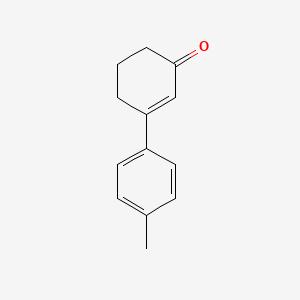
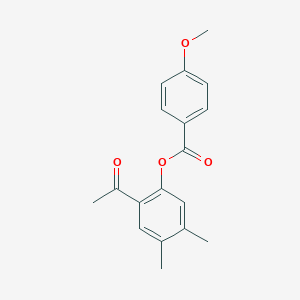

![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
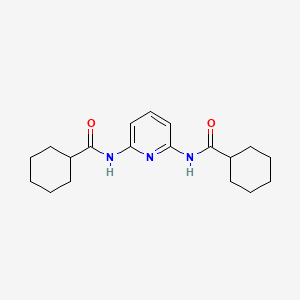
![5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione](/img/structure/B14152472.png)
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
